molecular formula C9H6ClN3O2S B14635894 4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 53162-09-7

4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14635894
CAS No.: 53162-09-7
M. Wt: 255.68 g/mol
InChI Key: QJJZDKQIEBUWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound featuring a thiazole ring, a hydrazinyl group, and a cyclohexa-diene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by a Hantzsch reaction with thiourea . The reaction conditions often require refluxing and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazole ring or the hydrazinyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the cyclohexa-diene-dione structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinyl group may form covalent bonds with biological molecules, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a thiazole ring, a hydrazinyl group, and a cyclohexa-diene-dione structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

53162-09-7

Molecular Formula

C9H6ClN3O2S

Molecular Weight

255.68 g/mol

IUPAC Name

4-[(5-chloro-1,3-thiazol-2-yl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C9H6ClN3O2S/c10-8-4-11-9(16-8)13-12-5-1-2-6(14)7(15)3-5/h1-4,14-15H

InChI Key

QJJZDKQIEBUWNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=NC=C(S2)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.